Regiochemical Distinction: 2-Fluoro-3-chloro-4-amino vs. 2-Chloro-3-fluoro-4-amino Substitution Pattern
The target compound possesses a 2-fluoro-3-chloro-4-amino arrangement on the benzonitrile ring, whereas the commonly encountered isomer, 4-amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7), features a 2-chloro-3-fluoro-4-amino pattern. This difference in the positioning of the halogen atoms relative to the amino and nitrile groups results in distinct computed physicochemical properties. Notably, the InChIKey for the target compound is AJCBKKMMRONXGD-UHFFFAOYSA-N, uniquely differentiating it from the isomer's InChIKey XSTLYVVLZCCQOC-UHFFFAOYSA-N . This subtle structural variation can lead to significant differences in molecular recognition and reactivity [1].
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | 2-Fluoro-3-chloro-4-aminobenzonitrile (CAS 2092765-25-6) |
| Comparator Or Baseline | 2-Chloro-3-fluoro-4-aminobenzonitrile (CAS 757247-99-7) |
| Quantified Difference | Distinct InChIKeys and substitution vectors |
| Conditions | Structural analysis |
Why This Matters
Procurement of the correct regioisomer is essential for reproducible synthesis and biological activity, as isomeric impurities can lead to off-target effects or failed reactions.
- [1] PubChem. (n.d.). 4-Amino-2-chloro-3-fluorobenzonitrile (CID 53416208). Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53416208 View Source
